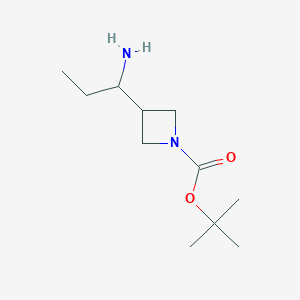

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate (CAS: 1783350-33-3) is a heterocyclic building block with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol . It features an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 1-aminopropyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is primarily used in medicinal chemistry and drug discovery as a versatile intermediate due to its reactive primary amine, which enables further functionalization. Its purity is typically ≥97%, making it suitable for synthetic applications .

Properties

IUPAC Name |

tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9(12)8-6-13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQABHQNNJFMISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonium Salt-Mediated Cyclization

A patented method (CN111362852A) outlines the cyclization of precursors with ammonium salts to form the azetidine core. For example, reacting a γ-chloroamide derivative with ammonium acetate under acidic conditions yields the azetidine ring. The reaction is catalyzed by sodium bromide in tetrahydrofuran (THF), achieving yields exceeding 75%.

Reaction Conditions:

- Catalyst: Sodium bromide (5 mol%)

- Solvent: Anhydrous THF

- Temperature: 60–70°C

- Acid: Hydrochloric or sulfuric acid (pH 3–4)

This method avoids hazardous solvents like dioxane and dimethyl sulfoxide (DMSO), addressing environmental concerns in earlier routes.

Ring-Closing Metathesis (RCM)

While not directly cited in the provided sources, RCM is a plausible alternative for azetidine synthesis. Using Grubbs catalysts, diene precursors can undergo cyclization to form the azetidine ring. Subsequent functionalization with the aminopropyl group would require reductive amination or alkylation.

Introduction of the 1-Aminopropyl Side Chain

Nucleophilic Substitution

The 1-aminopropyl group is introduced via nucleophilic substitution on a preformed azetidine intermediate. For instance, 3-bromoazetidine-1-carboxylate reacts with propylamine in the presence of potassium carbonate, yielding the aminopropyl derivative.

Optimization Notes:

Reductive Amination

An alternative approach involves reductive amination of 3-oxoazetidine-1-carboxylate with propylamine. Sodium cyanoborohydride or hydrogen gas with palladium catalysts facilitates this step, achieving moderate yields (60–70%).

Boc Protection of the Azetidine Nitrogen

Standard Boc Activation

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, treating 3-(1-aminopropyl)azetidine with Boc anhydride in dichloromethane and triethylamine affords the protected derivative in >90% yield.

Critical Parameters:

Scalable Industrial Protocol

Industrial production employs continuous flow reactors for Boc protection, ensuring consistent quality. The reaction is conducted in toluene at 50°C, with in-line pH monitoring to prevent over-acidification.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production and Optimization

Catalyst Recycling

Sodium bromide catalysts are recovered via distillation, reducing waste and costs.

Purity Control

Chromatography-free purification is achieved through crystallization from ethyl acetate/hexane mixtures, yielding >97% purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its amine group allows for various coupling reactions, enabling the formation of complex molecules. This property is particularly useful in synthesizing functionalized azetidines, which can be further modified for specific applications in drug development and material science .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Preliminary studies suggest that it may interact with biological targets such as enzymes and receptors involved in neurotransmission and metabolic pathways. Its high gastrointestinal absorption properties make it a candidate for oral drug formulations, enhancing bioavailability.

Potential Therapeutic Uses :

- Neurotransmission Modulation : Interaction studies indicate that the compound can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.

- Anticancer Activity : Similar compounds have been investigated for their roles in cancer therapy, suggesting that tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate may also exhibit anticancer properties.

Bioconjugation Processes

This compound can act as a ligand in bioconjugation processes, facilitating the formation of stable linkages with azide or alkyne-functionalized substrates. This stability is crucial for therapeutic applications requiring prolonged activity under physiological conditions.

Case Study 1: Synthesis of Functionalized Azetidines

A study demonstrated the synthesis of various azetidine derivatives using tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate as a starting material. The reactions involved nucleophilic substitutions and coupling with different electrophiles, showcasing the compound's utility in creating diverse functionalized products .

In biological research, the compound was evaluated for its binding affinity to specific receptors involved in metabolic regulation. Results indicated that it could modulate receptor activity, suggesting potential applications in metabolic disorder treatments.

Mechanism of Action

The mechanism by which tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl azetidine carboxylate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate with key analogs:

Table 1: Structural and Molecular Comparison

Key Comparative Insights

Bromoethyl () and piperazine () substituents expand utility in cross-coupling and salt formation, respectively .

Physicochemical Properties :

- Molecular Weight : Bromine in the bromoethyl analog increases molecular weight by ~50 g/mol compared to the target compound .

- Polarity : Fluorinated derivatives () exhibit higher electronegativity, improving lipid solubility and membrane permeability .

Synthetic Applications :

Biological Activity

tert-Butyl 3-(1-aminopropyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring and aminoalkyl side chain. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its synthesis, interaction mechanisms, and therapeutic potential.

Synthesis

The synthesis of tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate typically involves several steps, including the formation of the azetidine ring and the introduction of the tert-butyl and amino groups. Common methods include:

- Formation of Azetidine Ring : Utilizing appropriate precursors to create the four-membered heterocyclic structure.

- Introduction of Functional Groups : Employing protecting groups like Boc (tert-butyloxycarbonyl) during synthesis to facilitate further modifications.

- Purification : Techniques such as chromatography are often used to purify the final product.

Biological Activity

The biological activity of tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate is primarily linked to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest several potential therapeutic applications:

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in treating conditions like Alzheimer's disease by preventing acetylcholinesterase activity .

- Receptor Binding : Interaction studies indicate that this compound can bind to various receptors, suggesting a role in modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Receptor Interaction | Modulates neurotransmitter systems | |

| Antimicrobial | Potential antibacterial properties |

Case Studies

Several studies have investigated the biological implications of compounds similar to tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate:

- Alzheimer's Disease Models : Research has shown that derivatives with similar structures can inhibit amyloid peptide aggregation, a hallmark of Alzheimer's pathology . This suggests that tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate could have similar effects.

- Antimicrobial Activity : Compounds featuring azetidine rings have been reported to possess antimicrobial properties, indicating that this compound may also exhibit such activity against pathogenic bacteria.

Research Findings

Recent findings highlight the importance of structural features in determining biological activity:

- Lipophilicity : The presence of the tert-butyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with lipid-based targets.

- Amino Group Reactivity : The amino group provides a site for further functionalization, potentially leading to enhanced biological activity through modifications that improve binding affinity or selectivity for biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the azetidine ring at the 3-position. A plausible route starts with tert-butyl 3-oxoazetidine-1-carboxylate (a well-characterized precursor) undergoing reductive amination with 1-aminopropane. Substitutions in solvent (e.g., i-PrOH vs. MeOH) and reducing agents (e.g., NaBH4 vs. NaBH3CN) significantly affect regioselectivity and yield. For example, using i-PrOH improves solubility of intermediates, reducing side reactions . Purification via column chromatography or recrystallization is critical, as residual amines can complicate downstream applications.

Q. How is the purity and structural integrity of tert-butyl 3-(1-aminopropyl)azetidine-1-carboxylate validated in academic research?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm regiochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm and tert-butyl protons at δ 1.4 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]+ ~ 229.3 g/mol). Purity ≥95% is confirmed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the primary amine. Store under inert gas (N2/Ar) at 2–8°C in sealed, light-resistant vials. Long-term stability tests (TGA/DSC) suggest decomposition above 150°C, but hydrolysis of the tert-butyl carbamate group can occur in acidic/basic conditions, requiring pH-neutral storage .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for tert-butyl azetidine derivatives?

- Methodological Answer : Yield discrepancies often stem from differences in protecting group strategies or side reactions (e.g., over-alkylation). For example, tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 158602-43-8) synthesis shows variability (40–75% yields) due to competing oxime formation when hydroxylamine is used . Systematic optimization of stoichiometry (e.g., 1.2 eq. amine), temperature (0–25°C), and catalyst (e.g., ZnCl2) is recommended to suppress byproducts .

Q. What strategies enhance regioselectivity during functionalization of the azetidine ring?

- Methodological Answer : The tert-butyl group sterically shields the 1-position, directing electrophiles to the 3-position. For example, in tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1228581-12-1), fluorination occurs exclusively at the 3-position due to this steric bias . Computational modeling (DFT) of transition states can predict reactivity, while in situ IR monitors reaction progress to avoid over-functionalization .

Q. How does the compound’s stereochemistry influence its utility in medicinal chemistry?

- Methodological Answer : The 3-(1-aminopropyl) side chain introduces a chiral center, impacting binding to biological targets (e.g., GPCRs or kinases). Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution is critical. For instance, (R)-enantiomers of similar azetidine derivatives show 10-fold higher affinity for σ1 receptors compared to (S)-forms .

Q. What analytical methods resolve ambiguities in spectral data for azetidine derivatives?

- Methodological Answer : Conflicting NMR assignments (e.g., overlapping signals for azetidine and propyl groups) are resolved using 2D techniques (HSQC, HMBC). For example, HMBC correlations between the tert-butyl carbonyl (δ 155 ppm) and azetidine C3 (δ 50 ppm) confirm connectivity. X-ray crystallography provides definitive proof of regiochemistry, as seen in tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives .

Q. How can researchers mitigate safety risks during large-scale synthesis?

- Methodological Answer : The primary amine group poses flammability and toxicity risks. Use closed-system reactors with pressure relief valves and avoid open flames. Personal protective equipment (PPE) includes nitrile gloves, face shields, and fume hoods with HEPA filters. Waste containing residual amine must be neutralized with acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.